![molecular formula C14H8N2O4 B1428951 4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid CAS No. 1410664-43-5](/img/structure/B1428951.png)
4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid
Overview
Description
This compound is a derivative of pyrrolo[3,4-c]pyridine . Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold .
Scientific Research Applications
Pharmacological Properties
Pyrrolo[3,4-c]pyridine derivatives have been studied for their potential in reducing blood glucose levels, which could be beneficial in the prevention and treatment of disorders like hyperglycemia, diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antiviral Activity
These derivatives have also shown promise as antiviral agents with low toxicity and high selectivity. They could potentially address challenges in fully curing diseases like AIDS .
Medicinal Importance
Pyridine derivatives, including pyrrolopyridines, are known for a variety of biological activities and several compounds are already in clinical use for modern medicinal applications .
Biological Activities
Studies have reported antimicrobial, anti-infective, and antiviral activities for compounds derived from the pyrrolopyridine ring .
Drug Design
Computational methods have been used on pyrrolopyridine derivatives to design new inhibitors for specific proteins like JAK1, which are important in drug discovery and development .
Mechanism of Action
Target of Action
Similar compounds have been shown to have potential analgesic and sedative activity .
Mode of Action
It’s worth noting that the analgesic activity of similar compounds was confirmed in the “hot plate” test and in the “writhing” test .
Biochemical Pathways
Similar compounds have been shown to inhibit the locomotor activity in mice to a statistically significant extent .
Pharmacokinetics
The intensification of hydrophobic properties by increasing the substituent to two carbon atoms weakened the analgesic properties of similar compounds .
Result of Action
Similar compounds were found to be more active in the “writhing” test than aspirin, and two of them were similar to morphine . In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
Action Environment
It’s worth noting that the chemical structure of similar compounds was found to have a relationship with their analgesic and sedative properties .
properties
IUPAC Name |
4-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-12-10-5-6-15-7-11(10)13(18)16(12)9-3-1-8(2-4-9)14(19)20/h1-7H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWMCQDVNJDZMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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